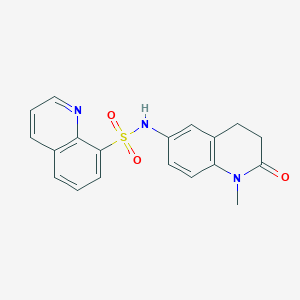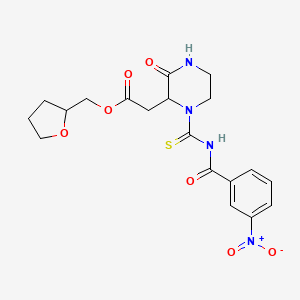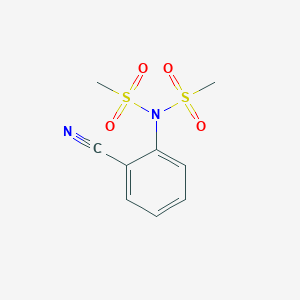![molecular formula C16H12F2N2O3 B2982824 2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922056-19-7](/img/structure/B2982824.png)
2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C16H12F2N2O3 and its molecular weight is 318.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Mechanistic Insights
- Antibacterial Applications : Compounds similar to 2,6-difluorobenzamides have been explored for their antibacterial properties. For example, a novel family of 1,4-tetrahydronaphthodioxane benzamides demonstrated sub-micromolar minimum inhibitory concentrations (MICs) towards Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. These findings suggest potential applications in developing antibacterial agents (Straniero et al., 2023).
- Fluorescent Probes : The research on similar compounds often aims at developing fluorescent probes for biological studies, emphasizing the importance of synthetic pathways for creating compounds with specific properties for detection and imaging purposes.
- Synthetic Methods : Studies on the synthesis of tetrahydrobenzofurans and dibenzoxazepinones highlight innovative approaches to creating complex heterocyclic structures, which could be relevant for developing novel materials or pharmaceuticals with specific functional attributes (Lévai et al., 2002).
Potential Applications
- Biological Activities : Research into the synthesis and properties of fluorinated benzothiazoles and other related compounds has revealed a range of potential biological activities, suggesting that structurally similar compounds like 2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide could be explored for similar uses. This includes applications in cancer research, as some fluorinated compounds have shown promise as antitumor agents (Hutchinson et al., 2001).
- Imaging and Diagnostic Tools : The development of PET agents for imaging B-Raf(V600E) in cancers using related fluorinated compounds suggests potential for similar molecules to be used in diagnostic imaging, improving the detection and treatment of various diseases (Wang et al., 2013).
Mecanismo De Acción
Target of Action
It is known that the compound is used in the fabrication of efficient near-infrared organic solar cells (oscs) and has a significant role in enhancing the intramolecular charge transfer characteristics of the excited states .
Mode of Action
The compound contains a D’-D-D’ electron-rich internal core based on a cyclopentadithiophene (or dithienosilole) (D) and alkoxythienyl (D’) core, end-capped with the highly electron-deficient unit 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (A), ultimately providing a A−D’−D−D’−A molecular configuration . This configuration enhances the intramolecular charge transfer characteristics of the excited states .
Biochemical Pathways
The compound is involved in the energy transfer process in OSCs. It assists poly [(2,6-(4,8-bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)-benzo[1,2-b:4,5-b′]dithiophene))-alt-(5,5-(1′,3′-di-2-thienyl-5′,7′-bis(2-ethylhexyl)benzo[1′,2′-c:4′,5′-c′]dithiophene-4,8-dione))] (PM6) excitons to reach the preferred interfaces without being quenched by PC71BM clusters .
Pharmacokinetics
The compound’s ability to enhance the intramolecular charge transfer characteristics of the excited states suggests that it may have a significant impact on the bioavailability of the compound .
Result of Action
The compound’s action results in no signs of bimolecular recombination and a high power conversion efficiency of 16.8% in OSCs . This suggests that the compound has a significant role in improving the efficiency of OSCs .
Propiedades
IUPAC Name |
2,6-difluoro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3/c17-11-2-1-3-12(18)14(11)16(22)20-9-4-5-13-10(8-9)15(21)19-6-7-23-13/h1-5,8H,6-7H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBKVBYOBUUGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2982746.png)


![Ethyl 4-(3-amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2982750.png)

![2-((2-(4-ethylphenoxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2982752.png)
![N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide](/img/structure/B2982753.png)
![[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl] 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2982755.png)
![2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2982756.png)




